molecular formula C9H9FN4O B13667808 5-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-1,2,4-triazole

5-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B13667808
M. Wt: 208.19 g/mol
InChI Key: QFDUTHCAPFSNPW-UHFFFAOYSA-N
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Description

5-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluoro-4-methoxyaniline with hydrazine hydrate and formic acid, followed by cyclization to form the triazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrogenated triazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-1,2,4-triazole varies depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or other molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(4-methoxyphenyl)-1H-1,2,4-triazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-Amino-3-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and applications.

Uniqueness

The presence of the fluorine atom in 5-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-1,2,4-triazole enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications. The fluorine atom can also influence the compound’s electronic properties, potentially leading to different biological activities compared to its analogs.

Properties

Molecular Formula

C9H9FN4O

Molecular Weight

208.19 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9FN4O/c1-15-7-3-2-5(4-6(7)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)

InChI Key

QFDUTHCAPFSNPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NN2)N)F

Origin of Product

United States

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